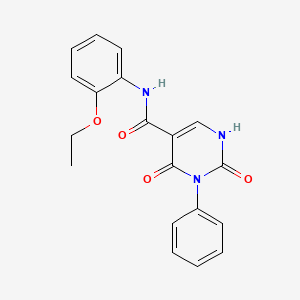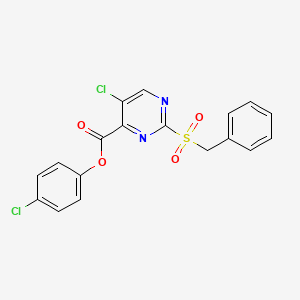
N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the condensation of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, particularly with halogens such as bromine.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Brominated derivatives: Formed during oxidation reactions.
Reduced derivatives: Formed during reduction reactions.
Substituted derivatives: Formed during nucleophilic substitution reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It has been investigated for its nonlinear optical properties, making it a candidate for use in optoelectronic devices.
Mécanisme D'action
The mechanism by which N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves the inhibition of specific enzymes and pathways. For instance, it can inhibit the activity of monoamine oxidase B (MAO-B), which is involved in the degradation of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine in the brain, making it a potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: This compound shares a similar ethoxyphenyl group but differs in the core structure, which is a thiazolidinone instead of a pyrimidine.
N-(2-ethoxyphenyl)-1-phenylprop-2-en-1-one: This compound has a similar ethoxyphenyl group but features a different core structure, which is a chalcone.
Uniqueness
N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific combination of a pyrimidine core with an ethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H17N3O4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-2-26-16-11-7-6-10-15(16)21-17(23)14-12-20-19(25)22(18(14)24)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,20,25)(H,21,23) |
Clé InChI |
SPOKLVXKYSDCSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11296684.png)

![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11296698.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]ethanone](/img/structure/B11296706.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11296712.png)
![2-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11296713.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11296715.png)
![2-[(6-Methoxy-2-methylquinolin-4-YL)sulfanyl]-N-{6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-B][1,2,4]triazin-3-YL}acetamide](/img/structure/B11296723.png)
![2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11296735.png)
![N-[4-(acetylamino)phenyl]-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11296740.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11296753.png)
![1-(Butan-2-ylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11296758.png)
![Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11296770.png)

